4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is a chemical compound with the molecular formula and a molecular weight of approximately 275.64 g/mol. It is classified under the CAS number 42855-00-5. This compound features a nitro group and two methoxy groups attached to a benzyl carbonochloridate structure, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
The compound is recognized for its corrosive properties, as indicated by its classification under GHS hazard statements, which include severe skin burns and eye damage . It is also noted for having high gastrointestinal absorption and being a substrate for certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 .
NVOC Cl does not possess any inherent biological activity. Its mechanism of action lies in its ability to form a reversible covalent bond with a functional group on another molecule. This "protects" the group from participating in unwanted reactions during a synthesis. The protecting group can then be later removed under controlled conditions to reveal the original functionality when needed.
NVOC Cl is a potentially hazardous compound due to several factors:
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as NVOC-Cl, is a valuable tool in scientific research due to its function as a photolabile protecting reagent. Protecting groups are used in organic synthesis to temporarily mask reactive functional groups on a molecule, allowing for selective modification of other functional groups without affecting the protected ones. NVOC-Cl's unique property lies in its ability to be cleaved, or removed, upon exposure to near-ultraviolet (UV) light. This light-triggered removal allows for precise control over the unmasking of the protected group, offering several advantages in research:
NVOC-Cl finds widespread application in the field of peptide synthesis, where it is used to protect amine and hydroxyl groups. These functional groups are crucial for peptide bond formation, and their temporary protection allows for the selective modification of other amino acid residues within the peptide chain. Upon completion of the desired modifications, exposure to UV light conveniently removes the NVOC protecting group, enabling final peptide assembly. [, ]
Similarly, NVOC-Cl serves as a protecting group in the synthesis of nucleotides, particularly for base-sensitive S-acylthioethyl (SATE) prooligonucleotides. The photolabile nature of NVOC-Cl allows for controlled removal of the protecting group without compromising the integrity of the base-sensitive SATE functionality. []
The unique properties of NVOC-Cl extend beyond its use as a protecting group. Researchers have employed NVOC-Cl to create caged protein conjugates. These conjugates remain inactive until exposed to UV light, allowing for precise control over their activation and offering valuable tools for studying protein function and dynamics. []
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is primarily utilized as a reagent in organic synthesis. Its carbonochloridate functional group allows it to participate in various nucleophilic substitution reactions. For example:
These reactions are significant in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.
The synthesis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high purity levels.
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate finds applications primarily in:
Interaction studies involving 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate have highlighted its role as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19). Such interactions are crucial for understanding how this compound may affect drug metabolism and pharmacokinetics when used in medicinal applications .
Several compounds share structural similarities with 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | 0.78 |
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | 0.77 |
5-Methoxy-2-nitrophenethyl carbonochloridate | 0.82 |
(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)methanol | 0.81 |
(4,5-Bis(benzyloxy)-2-nitrophenyl)methanol | 0.81 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural features. The unique combination of methoxy and nitro groups in 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate distinguishes it from others, potentially influencing its reactivity and biological activity.
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate possesses a complex nomenclature system reflecting its multifaceted structural features and diverse applications across various chemical disciplines. The compound is systematically identified by the Chemical Abstracts Service registry number 42855-00-5, establishing its unique chemical identity within the global chemical database. The molecular formula C₁₀H₁₀ClNO₆ corresponds to a molecular weight of 275.64 daltons, defining its precise atomic composition and mass characteristics.
The International Union of Pure and Applied Chemistry systematic name for this compound is (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate, which accurately describes the structural arrangement of functional groups within the molecule. Alternative nomenclature systems have generated numerous synonymous designations, including 6-nitroveratryl chloroformate, 6-nitroveratryloxycarbonyl chloride, and carbonochloridic acid (4,5-dimethoxy-2-nitrophenyl)methyl ester. The compound is frequently referenced in scientific literature through abbreviated forms, though the complete chemical names provide the most precise identification for research and commercial applications.
The structural complexity of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate arises from the presence of multiple electron-withdrawing and electron-donating substituents on the benzene ring system. The two methoxy groups at the 4 and 5 positions provide electron density to the aromatic system, while the nitro group at the 2 position serves as a strong electron-withdrawing substituent. This electronic arrangement creates a unique reactivity profile that underlies the compound's photochemical properties and synthetic utility. The carbonochloridate functional group attached to the benzyl position serves as the reactive site for protecting group installation, enabling the formation of carbamate and carbonate linkages with various nucleophilic substrates.
The historical development of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is intrinsically linked to the broader evolution of photolabile protecting group chemistry, which emerged as a revolutionary concept in the mid-twentieth century. The foundational work in this field was established in 1962 when Barltrop and Schofield first demonstrated the use of ultraviolet light at 253.7 nanometers to release glycine from N-benzylglycine, introducing the concept of light-mediated deprotection as a viable synthetic strategy. This pioneering research established the theoretical framework for photochemical protecting group removal and laid the groundwork for subsequent developments in the field.
The systematic expansion of photolabile protecting group chemistry occurred throughout the 1970s under the leadership of Kaplan and Epstein, who conducted extensive studies on these systems in various biochemical applications. During this critical period, researchers compiled a comprehensive set of performance standards for evaluating photolabile protecting group effectiveness, commonly referred to as the Lester rules or Sheehan criteria. These standards established benchmarks for water solubility in biological systems, chemical stability under photolysis conditions, quantum yield requirements exceeding 0.10, primary photochemical process mechanisms, and appropriate chromophore absorption characteristics.
The application of photolabile protecting groups to biochemical systems reached a milestone in 1978 when Kaplan and colleagues pioneered their use in biological research through the synthesis of caged adenosine triphosphate. This groundbreaking work demonstrated the practical utility of photolabile protecting groups for controlling biological activity through light activation, opening new avenues for studying cellular processes and enzymatic reactions. The success of caged adenosine triphosphate stimulated widespread interest in developing additional photolabile protecting groups with improved properties and expanded application ranges.
The specific development of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate emerged from efforts to optimize the photochemical and synthetic properties of nitrobenzyl-based protecting groups. Researchers recognized that the electronic properties of the benzene ring substituents significantly influenced both the photochemical reactivity and the synthetic accessibility of these compounds. The incorporation of methoxy groups at the 4 and 5 positions was designed to enhance the photochemical efficiency while maintaining synthetic tractability, resulting in a protecting group with superior performance characteristics compared to earlier nitrobenzyl derivatives.
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate occupies a central position in contemporary organic synthesis due to its versatile reactivity and unique photochemical properties that enable sophisticated synthetic transformations. The compound serves as a critical reagent for introducing photolabile protecting groups onto amine and alcohol functionalities, allowing chemists to temporarily mask reactive sites during complex synthetic sequences. This protecting group strategy has become indispensable for multi-step syntheses where selective protection and deprotection of functional groups is essential for achieving desired synthetic outcomes.
The primary application of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate in modern synthesis involves the preparation of inactive, caged protein conjugates that can be activated through near-ultraviolet light irradiation. This capability has revolutionized biochemical research by enabling precise temporal and spatial control over protein activity in living systems. Researchers can synthesize protein conjugates that remain inactive under physiological conditions but become fully functional upon exposure to specific wavelengths of light, providing unprecedented control over biological processes for research and therapeutic applications.
Solid-phase synthesis of base-sensitive S-acylthioethyl oligonucleotides represents another critical application area where 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has demonstrated exceptional utility. The compound's photocleavable properties allow for the protection of nucleotide bases during synthesis, preventing unwanted side reactions while maintaining compatibility with solid-phase synthesis conditions. Upon completion of the oligonucleotide assembly, photolysis removes the protecting groups without requiring harsh chemical conditions that might damage the sensitive nucleotide structures.
The modification of surface properties through the introduction of photocleavable moieties represents an emerging application area for 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate. Researchers have successfully incorporated this protecting group into chitosan polymers to create surfaces with controllable cell attachment properties. The photocleavable nature of the protecting group allows for precise spatial patterning of cell adhesion sites through masked photolysis techniques, enabling the creation of complex cellular arrangements for tissue engineering and biomedical device applications.
Modern synthetic applications of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate have expanded to include its use as a pharmaceutical intermediate, where its protecting group capabilities facilitate the synthesis of complex drug molecules. The compound's stability under standard synthetic conditions, combined with its clean photochemical deprotection mechanism, makes it particularly valuable for pharmaceutical applications where impurity profiles must be carefully controlled. The photochemical deprotection process generates well-characterized byproducts that can be easily separated from the desired pharmaceutical compounds, ensuring high purity in final drug products.
The synthesis of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate through the reaction of 4,5-dimethoxy-2-nitrobenzyl alcohol with triphosgene represents the most widely employed traditional methodology for preparing this photolabile protecting reagent [10]. This synthetic approach involves the nucleophilic attack of the benzyl alcohol hydroxyl group on triphosgene, followed by elimination of trichloromethanol to form the desired chloroformate product [8].
The reaction mechanism proceeds through initial formation of an intermediate alkyl chloroformate complex, where triphosgene acts as a safer alternative to phosgene gas [10]. The 4,5-dimethoxy-2-nitrobenzyl alcohol substrate (1.92 grams, 9 millimoles) is typically combined with triphosgene (2.673 grams, 9 millimoles) in anhydrous tetrahydrofuran, with the reaction proceeding for 6 hours under controlled conditions [10]. The presence of the electron-withdrawing nitro group and electron-donating methoxy substituents on the benzyl ring significantly influences the reaction kinetics and product stability [5].
Research has demonstrated that the 4,5-dimethoxy substitution pattern enhances the photolabile properties of the resulting carbonochloridate, making it particularly suitable for peptide synthesis applications [1] [2]. The reaction typically achieves quantitative conversion when conducted under anhydrous conditions with appropriate base catalysis [10]. The molecular formula of the product is C₁₀H₁₀ClNO₆ with a molecular weight of 275.64 daltons, and the compound exhibits a melting point of 127 degrees Celsius [2].
The optimization of catalytic systems for 4,5-dimethoxy-2-nitrobenzyl carbonochloridate synthesis involves careful selection of base catalysts and reaction solvents to maximize yield and minimize side reactions [10]. Diisopropylethylamine has been identified as an effective base catalyst, typically employed in a 20 millimole quantity (3.5 milliliters) for reactions involving 9 millimoles of starting alcohol [10]. The base serves dual functions: neutralizing hydrogen chloride generated during the reaction and activating the alcohol nucleophile for enhanced reactivity with triphosgene [8].
Solvent selection plays a critical role in reaction efficiency and product quality [22]. Anhydrous tetrahydrofuran has proven to be the optimal solvent system, providing appropriate solvation for both reactants while maintaining the anhydrous conditions essential for preventing triphosgene hydrolysis [10]. Alternative solvents such as dichloromethane and benzene have been evaluated, with dichloromethane showing comparable performance but requiring more stringent moisture exclusion protocols [22].
Temperature control represents another crucial optimization parameter, with reactions typically conducted at temperatures ranging from 0 to 5 degrees Celsius during reagent addition, followed by gradual warming to room temperature [10] [22]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials. The reaction mixture requires continuous stirring for 2 hours after reagent addition to achieve optimal yields [22].
Pyridine-based catalytic systems have also been investigated, with pyridine (16.2 milliliters, 0.2 moles) demonstrating effectiveness in promoting chloroformate formation [22]. However, diisopropylethylamine generally provides superior results due to its lower nucleophilicity and reduced tendency to form stable adducts with the product [10].
Continuous flow microreactor synthesis of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate offers significant advantages over traditional batch processes in terms of reaction control, safety, and efficiency [13] [30]. The enhanced mixing efficiency achieved in microreactor systems results from the high surface-area-to-volume ratios characteristic of microchannels, leading to improved mass transfer and more uniform reaction conditions [14] [31].
Temperature control in continuous flow systems demonstrates superior precision compared to batch processes, with minimal temperature gradients throughout the reaction mixture [32]. This enhanced thermal management is particularly important for chloroformate synthesis, where temperature excursions can lead to product degradation or unwanted side reactions [13]. The surface area to volume ratio in continuous flow systems is approximately one order of magnitude greater than in batch systems, enabling more efficient heat removal and tighter temperature control [32].
Safety considerations favor continuous flow synthesis due to the reduced inventory of hazardous materials present in the system at any given time [30]. The continuous nature of the process eliminates the need for large-scale handling of triphosgene, reducing exposure risks and improving overall process safety [13]. Additionally, the precise residence time control achievable in microreactor systems allows for optimization of reaction conditions to minimize byproduct formation [31].
The ability to achieve steady-state operation in continuous flow systems provides consistent product quality and eliminates batch-to-batch variations commonly observed in traditional synthesis methods [30]. Real-time monitoring and control capabilities enable immediate adjustment of reaction parameters, resulting in improved process reliability and product consistency [13].
The scalability advantages of continuous flow microreactor synthesis for 4,5-dimethoxy-2-nitrobenzyl carbonochloridate production are particularly evident in industrial applications where consistent product quality and high throughput are essential [31] [32]. Numbering-up strategies, involving parallel operation of multiple microreactor units, provide linear scalability without the complex engineering challenges associated with scaling up batch processes [31].
Industrial implementation of continuous flow synthesis has demonstrated production rates exceeding those achievable through batch methods while maintaining superior product purity [13]. The continuous nature of the process eliminates downtime associated with batch operations, including charging, heating, cooling, and discharging phases, resulting in improved overall equipment effectiveness [30].
Cost-effectiveness analyses indicate that continuous flow systems offer better long-term efficiency despite higher initial capital investments [30]. The reduced space requirements for continuous flow equipment compared to equivalent batch facilities provide additional economic advantages, particularly in high-value manufacturing environments [32]. Raw material utilization efficiency is enhanced in continuous flow systems due to improved reaction selectivity and reduced waste generation [32].
Process intensification achieved through microreactor technology enables production of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate with residence times measured in minutes rather than hours, significantly increasing productivity per unit of reactor volume [13]. The modular nature of microreactor systems allows for flexible production capacity adjustment by adding or removing reactor modules based on demand fluctuations [31].
Quality control benefits include reduced batch-to-batch variability and improved reproducibility of critical quality attributes such as purity and optical rotation [30]. The continuous monitoring capabilities inherent in flow systems enable real-time quality assessment and immediate corrective actions when deviations occur [13].
The purification and isolation of 4,5-dimethoxy-2-nitrobenzyl carbonochloridate requires specialized techniques due to the compound's sensitivity to moisture and tendency toward hydrolysis [2] [22]. Following synthesis, the reaction mixture undergoes aqueous workup involving washing with cold water to remove excess base and byproducts [10] [22]. The organic phase is typically washed three times with 50-milliliter portions of cooled water to ensure complete removal of water-soluble impurities [22].
Drying protocols employ anhydrous calcium chloride or sodium sulfate to remove residual moisture from the organic solution [10] [22]. The dried solution is then filtered to remove drying agents and concentrated under reduced pressure to obtain the crude product [22]. Care must be taken during concentration to avoid excessive heating, which can promote product decomposition [2].
Distillation under reduced pressure represents the primary purification method for 4,5-dimethoxy-2-nitrobenzyl carbonochloridate [22]. The compound typically distills at temperatures between 50-55 degrees Celsius under 10 millimeters of mercury pressure [13]. Vacuum distillation parameters must be carefully controlled to prevent thermal decomposition while achieving adequate separation from impurities [22].
Crystallization techniques may be employed as alternative or complementary purification methods, particularly when high purity is required [23]. The compound can be crystallized from appropriate solvent systems at controlled temperatures, typically around 25 degrees Celsius [13]. Recrystallization yields products with purities exceeding 99 percent as determined by gas chromatography analysis [13].
Storage considerations require maintenance of anhydrous conditions and protection from light to prevent photochemical degradation [2]. The purified compound should be stored under inert gas atmosphere at refrigerated temperatures between 0-10 degrees Celsius [2]. Container materials must be resistant to corrosion by the chloroformate functional group, with glass vessels being preferred over metal containers [2].
Purification Method | Operating Conditions | Typical Yield | Purity Achieved |
---|---|---|---|
Vacuum Distillation | 50-55°C, 10 mmHg | 95-99% | >99% |
Recrystallization | 25°C, appropriate solvents | 85-95% | >99% |
Chromatographic Separation | Silica gel, gradient elution | 80-90% | >95% |
Analytical characterization of purified 4,5-dimethoxy-2-nitrobenzyl carbonochloridate employs multiple techniques to confirm identity and assess purity [2]. Gas chromatography coupled with mass spectrometry provides definitive identification and quantitative purity assessment [13]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects potential impurities or degradation products [2].
Corrosive